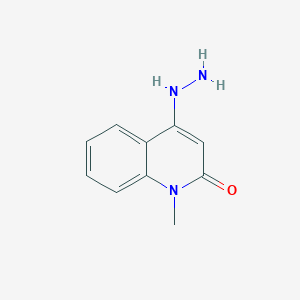

4-Hydrazino-1-methylquinolin-2(1H)-one

Overview

Description

4-Hydrazino-1-methylquinolin-2(1H)-one is a versatile chemical compound that serves as a precursor for a variety of organic reactions, leading to the synthesis of numerous heterocyclic compounds. Its chemical reactivity, particularly with regard to its hydrazino group, enables the formation of complex molecular structures that are significant in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 4-Hydrazino-1-methylquinolin-2(1H)-one involves several steps, including nucleophilic substitution reactions and autoxidation processes. A notable pathway includes the reaction of corresponding chloro-methylquinolines with hydrazine hydrate, leading to the formation of hydrazino-methylquinolines (Avetisyan, Aleksanyan, Ambartsumyan, 2010). Another study highlights the autoxidation of 4-hydrazinylquinolin-2(1H)-ones to achieve the synthesis of pyridazino[4,3-c:5,6-c′]diquinolines, showcasing the compound's ability to undergo oxidative transformations to form complex structures (Mostafa, Aly, Hassan, Osman, Bräse, Nieger, Ibrahim, Mohamed, 2022).

Molecular Structure Analysis

The molecular structure of 4-Hydrazino-1-methylquinolin-2(1H)-one has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectral data. X-ray structure analysis and theoretical calculations have been employed to unequivocally prove the formation of its structure, indicating the compound's stable configuration and confirming its chemical identity (Mostafa et al., 2022).

Chemical Reactions and Properties

4-Hydrazino-1-methylquinolin-2(1H)-one participates in various chemical reactions, leading to the synthesis of novel compounds. For instance, its reaction with ethyl acetoacetate and acetone results in the formation of pyrrolo[3,2-c]quinolines and pyrazolylquinolines, respectively (Avetisyan, Aleksanyan, Ambartsumyan, 2010). Additionally, it has been used to synthesize a variety of pyrazolylquinolines, ruling out previously proposed diazepine structures for the reaction products and establishing the presence of intramolecular hydrogen bonds (Singh, Tarar, Vaid, Elguero, Martínez, 1989).

Scientific Research Applications

Synthesis and Nucleophilic Reactions : 4-Hydrazino-1-methylquinolin-2(1H)-one is used in the synthesis of new 4-substituted 2-quinolinones and quinolinethiones, important in synthetic chemistry (Ismail, Abass, & Hassan, 2000).

Formation of Pyrrolo[3,2-c]quinolines and Pyrazolylquinolines : It's utilized in the creation of 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines, showcasing its versatility in forming complex heterocyclic compounds (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

Precursor for Pyrazolylquinolinone Derivatives : It serves as a precursor for synthesizing various pyrazolylquinolinones, highlighting its role in diversifying quinolinone derivatives (Abass, 2000).

Spectroscopic Studies and Metal Complexes : It is studied for its spectroscopic properties and the formation of metal complexes, indicating potential applications in materials science and coordination chemistry (Seleem, El‐Inany, Mousa, & Hanafy, 2009).

Antimicrobial and Antitubercular Activity : Derivatives of 4-Hydrazinoquinolin-2(1H)-one have been shown to possess significant antimicrobial and antitubercular activities, making them potential candidates for pharmaceutical development (Katagi et al., 2013).

H1-Antihistaminic Agents : Novel triazoloquinazolinones derived from 4-Hydrazinoquinolin-2(1H)-one have shown promising H1-antihistaminic activity, suggesting their use in allergy and respiratory disorder treatments (Alagarsamy, Giridhar, & Yadav, 2005).

Antimalarial Potential : Some novel quinoline-pyrazolopyridine derivatives synthesized from 4-Hydrazinoquinolin-2(1H)-one have demonstrated considerable antimalarial activity, indicating its role in combating malaria (Saini, Jain, Kumar, & Jain, 2016).

Toxicity and Antioxidant Activity : Studies on the toxicity and antioxidant properties of 4-hydrazinoquinoline derivatives reveal that they are promising antioxidants with low to moderate toxicity, suggesting potential in oxidative stress-related therapeutic applications (Romanenko & Kozyr, 2022).

properties

IUPAC Name |

4-hydrazinyl-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-9-5-3-2-4-7(9)8(12-11)6-10(13)14/h2-6,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSGUISDGDUDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373024 | |

| Record name | 4-Hydrazino-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazino-1-methylquinolin-2(1H)-one | |

CAS RN |

192633-21-9 | |

| Record name | 4-Hydrazino-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

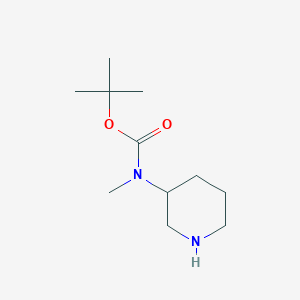

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)

![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)